
Sitaxsentan
概要
説明
シタキセタンは、主に肺動脈性高血圧の治療に使用されていた薬剤です。エンドセリン受容体拮抗薬と呼ばれる薬剤のクラスに属します。シタキセタンは、エンサイシブ・ファーマシューティカルズによって「セリン」という商品名で販売されていましたが、ファイザーが2008年2月に同社を買収しました。 2010年、ファイザーは肝毒性に関する懸念から、シタキセタンを自主的に市場から撤退させました .
2. 製法
合成経路と反応条件: シタキセタンの合成は、チオフェン環を含むコア構造の調製から始まる、いくつかの工程を伴います。主な工程には、以下のものがあります。
- チオフェン環の形成。
- スルホンアミド基の導入。
- イソキサゾール環の結合。
- 分子を完成させるための最終的なカップリング反応。
工業的生産方法: シタキセタンの工業的生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製方法、最終製品の純度と有効性を保証するための厳格な品質管理対策の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sitaxentan involves several steps, starting with the preparation of the core structure, which includes a thiophene ring. The key steps involve:
- Formation of the thiophene ring.
- Introduction of the sulfonamide group.
- Attachment of the isoxazole ring.
- Final coupling reactions to complete the molecule.
Industrial Production Methods: Industrial production of sitaxentan follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and efficacy of the final product .
化学反応の分析
反応の種類: シタキセタンは、以下を含む様々な化学反応を起こします。
酸化: シタキセタンは、特定の条件下で酸化されて、スルホキシドとスルホンを生成することができます。
還元: 還元反応は、シタキセタンを対応するアミンに変換することができます。
置換: シタキセタンは、特にスルホンアミド基において置換反応を起こすことができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過酸が含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 置換反応は、多くの場合、アミンやチオールなどの求核剤を伴います。
主な生成物:
酸化: スルホキシドとスルホン。
還元: アミン。
4. 科学研究への応用
シタキセタンは、様々な分野における応用について広く研究されてきました。
化学: エンドセリン受容体拮抗薬の挙動を研究するためのモデル化合物として使用されます。
生物学: エンドセリン受容体を含む細胞シグナル伝達経路に対するその効果について調査されています。
医学: 主に肺動脈性高血圧の治療に使用されています。また、その他の心臓血管疾患の治療への潜在的な使用についても検討されています。
科学的研究の応用
Pulmonary Arterial Hypertension (PAH)
Sitaxsentan has been extensively studied for its efficacy in treating PAH. In a randomized clinical trial, patients with idiopathic PAH or PAH associated with connective tissue disease were administered this compound at doses of 100 mg and 300 mg daily. The primary endpoint was the change in peak oxygen consumption (VO2) after 12 weeks. Results indicated that:
- The 300 mg dose improved peak VO2 by 3.1% compared to placebo (p < 0.01).
- Both doses significantly increased the 6-minute walk distance (100 mg: +35 m, 300 mg: +33 m, p < 0.01) and improved functional class and cardiac index .
Table 1: Summary of Clinical Trial Results for this compound in PAH
Parameter | Placebo (n=60) | This compound 100 mg (n=55) | This compound 300 mg (n=63) |
---|---|---|---|
Peak VO2 Change | - | +3.1% | - |
6-Minute Walk Distance Change | - | +35 m | +33 m |
Functional Class Improvement | - | Yes | Yes |
Cardiac Index Improvement | - | Yes | Yes |
Combination Therapy
This compound has also been evaluated in combination with other therapies for enhanced efficacy. For instance, studies have explored its use alongside sildenafil and bosentan, where it was found to prevent remodeling of pulmonary arterioles effectively .
Safety Profile
While this compound is generally well-tolerated, it has been associated with mild transaminitis in about 3-5% of patients and rare cases of severe hepatitis . A notable case involved a young patient who developed acute liver failure after starting treatment, highlighting the need for careful monitoring of liver function during therapy .
Case Study: Efficacy in HIV-Related PAH
A reported case involved a successful switch to this compound for a patient with HIV-related PAH who had previously experienced inadequate control with other therapies. This switch resulted in improved exercise capacity and overall quality of life .
Case Study: Severe Hepatitis
Another significant case documented acute severe hepatitis induced by this compound in a patient without prior liver disease. The patient's condition improved after corticosteroid treatment following the withdrawal of this compound, suggesting an idiosyncratic reaction to the drug .
作用機序
シタキセタンは、エンドセリンA受容体とエンドセリンB受容体の両方において、エンドセリン-1の競合的拮抗薬です。正常な条件下では、エンドセリン-1がこれらの受容体に結合すると、肺血管の収縮が起こります。シタキセタンはこの相互作用を阻害することで、肺血管抵抗を低下させます。 シタキセタンは、エンドセリンB受容体よりもエンドセリンA受容体に対して高い親和性を示し、高選択性を有しています .
類似化合物:
ボスエンタン: 肺動脈性高血圧の治療に使用される別のエンドセリン受容体拮抗薬です。シタキセタンとは異なり、ボスエンタンは非選択的なエンドセリン受容体拮抗薬です。
アンブリセンタン: シタキセタンと同様の作用機序を持つ、選択的なエンドセリンA受容体拮抗薬ですが、安全性が異なります。
比較:
選択性: シタキセタンはエンドセリンA受容体に対して高選択性ですが、ボスエンタンは非選択的です。
安全性: シタキセタンは、肝毒性に関する懸念から市場から撤退しましたが、ボスエンタンとアンブリセンタンは、安全性が異なります。
有効性: シタキセタンは臨床試験で、ボスエンタンと同等の有効性を示しましたが、肝毒性のために、その利点は相殺されました .
シタキセタンは、エンドセリンA受容体に対する独自の選択性と、肺動脈性高血圧の治療における当初の有望性により、安全性の懸念のために最終的に市場から撤退したにもかかわらず、その重要性を示しています。
類似化合物との比較
Bosentan: Another endothelin receptor antagonist used for the treatment of pulmonary arterial hypertension. Unlike sitaxentan, bosentan is a nonselective endothelin receptor antagonist.
Ambrisentan: A selective endothelin-A receptor antagonist with a similar mechanism of action to sitaxentan but with a different safety profile.
Comparison:
Selectivity: Sitaxentan is highly selective for endothelin-A receptors, whereas bosentan is nonselective.
Safety Profile: Sitaxentan was withdrawn from the market due to concerns about liver toxicity, while bosentan and ambrisentan have different safety profiles.
Efficacy: The efficacy of sitaxentan in clinical trials was comparable to that of bosentan, but the hepatotoxicity of sitaxentan outweighed its benefits .
Sitaxentan’s unique selectivity for endothelin-A receptors and its initial promise in treating pulmonary arterial hypertension highlight its significance, despite its eventual market withdrawal due to safety concerns.
生物活性
Sitaxsentan is a selective endothelin-A (ET-A) receptor antagonist primarily used in the treatment of pulmonary arterial hypertension (PAH). Its biological activity is characterized by its ability to block the effects of endothelin-1, a potent vasoconstrictor, thus improving hemodynamics and exercise capacity in patients with PAH. This article discusses the biological activity of this compound, including its mechanism of action, clinical efficacy, safety profile, and notable case studies.
This compound acts as a competitive antagonist at the ET-A and ET-B receptors. By inhibiting the binding of endothelin-1 to these receptors, this compound reduces pulmonary vascular resistance (PVR) and promotes vasodilation. It exhibits a higher affinity for the ET-A receptor compared to the ET-B receptor, making it particularly effective in managing conditions characterized by elevated endothelin levels, such as PAH .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in patients with PAH. Key findings from clinical trials include:
- Improvement in Exercise Capacity : In a 12-week randomized controlled trial (STRIDE-1), patients treated with this compound showed a significant increase in the six-minute walk distance (6MWD) compared to placebo. The mean increase was 20 meters for this compound-treated patients versus a decrease of 38 meters for those on placebo, resulting in a placebo-subtracted treatment effect of 58 meters (p = 0.027) .
- Hemodynamic Improvements : this compound therapy was associated with significant reductions in mean right atrial pressure and PVR. Improvements were also noted in functional class as assessed by the New York Heart Association (NYHA) classification .
- Long-term Outcomes : In an extension study following STRIDE-1, patients continued to show improvements in functional class and quality of life measures over a median follow-up period of 26 weeks .
Safety Profile
While this compound has demonstrated efficacy, its safety profile raises concerns. Notable adverse effects include:
- Hepatic Toxicity : Cases of acute liver failure associated with this compound have been reported. For instance, one study documented severe liver injury in two patients, with transaminase levels peaking at over 30 times the upper limit of normal . Another case involved a patient who developed jaundice after starting this compound therapy, highlighting the need for careful monitoring of liver function during treatment .
- Discontinuation Rates : Despite its benefits, some patients have experienced adverse effects leading to discontinuation. In clinical trials, elevated hepatic transaminase levels were noted in a few patients, prompting further investigation into dose-related toxicity .
Case Studies
Several case studies provide insights into the real-world implications of this compound therapy:
- Case of Acute Liver Failure : A 19-year-old female patient with idiopathic pulmonary arterial hypertension developed acute liver failure after initiating this compound therapy. Her liver function tests were normal prior to treatment but deteriorated significantly within three months .
- Efficacy in Collagen Vascular Disease : In a cohort study involving patients with connective tissue disease-associated PAH, this compound improved exercise capacity and quality of life measures significantly compared to baseline assessments. The study emphasized its potential as a therapeutic option for this patient population .
Summary Table of Clinical Findings
Study/Trial | Duration | Treatment Group | Key Findings |
---|---|---|---|
STRIDE-1 | 12 weeks | This compound | +20 m increase in 6MWD vs placebo (p=0.027) |
Extension Study | 26 weeks | This compound | Improved NYHA class; sustained benefits |
Case Study | N/A | This compound | Acute liver failure reported |
特性
IUPAC Name |
N-(4-chloro-3-methyl-1,2-oxazol-5-yl)-2-[2-(6-methyl-1,3-benzodioxol-5-yl)acetyl]thiophene-3-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O6S2/c1-9-5-13-14(26-8-25-13)7-11(9)6-12(22)17-15(3-4-28-17)29(23,24)21-18-16(19)10(2)20-27-18/h3-5,7,21H,6,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWXUGHIIBDVKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1CC(=O)C3=C(C=CS3)S(=O)(=O)NC4=C(C(=NO4)C)Cl)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0057673 | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Sitaxentan is a competitive antagonist of endothelin-1 at the endothelin-A (ET-A) and endothelin-B (ET-B) receptors. Under normal conditions, endothelin-1 binding of ET-A or ET-B receptors causes pulmonary vasoconstriction. By blocking this interaction, Sitaxentan decreases pulmonary vascular resistance. Sitaxentan has a higher affinity for ET-A than ET-B. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
184036-34-8, 210421-64-0 | |
Record name | Sitaxentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=184036-34-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sitaxentan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184036348 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sitaxentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06268 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sitaxentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0057673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SITAXENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QH779MEM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Sitaxentan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015629 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。